N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide is an aminoamide derivative. This class of compounds often exhibits biological activity and is frequently investigated for pharmaceutical applications []. Structurally similar compounds have been explored for their potential use in treating conditions such as Restless Legs Syndrome [].
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide is a chemical compound with the molecular formula and a molecular weight of approximately 302.34 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Its structure features an amino group and a fluorine atom on the aromatic ring, which may enhance its biological activity and solubility properties.
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide typically involves several steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhance yields, and minimize by-products. Catalysts and solvents that facilitate these reactions while maintaining environmental safety are often utilized.
The molecular structure of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide can be represented using various chemical notation systems:
InChI=1S/C17H19FN2O2/c1-10-4-5-11(2)16(8-10)22-12(3)17(21)20-15-9-13(19)6-7-14(15)18/h4-9,12H,19H2,1-3H3,(H,20,21)
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)F
The compound has a melting point range that can vary based on purity and specific synthesis conditions. It typically exhibits good solubility in organic solvents due to its lipophilic groups.
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide can participate in various chemical reactions:
For oxidation reactions, reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions. Reduction can be achieved using lithium aluminum hydride or hydrogen gas with a palladium catalyst. Substitution reactions may involve nitric acid for nitration or bromine for bromination .
The mechanism of action for N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide involves its interaction with specific biological targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, while the fluorine atom enhances lipophilicity and membrane permeability. This dual interaction may modulate the activity of target proteins, influencing various biological pathways .
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide is characterized by:
Key chemical properties include:
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide has several scientific applications:
This comprehensive analysis underscores the significance of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide in both academic research and industrial applications.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: